N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine
CAS No.: 2640893-23-6
Cat. No.: VC11861735
Molecular Formula: C13H14FN3
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640893-23-6 |
|---|---|
| Molecular Formula | C13H14FN3 |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine |
| Standard InChI | InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 |
| Standard InChI Key | BDKNMLXUDQWFJK-UHFFFAOYSA-N |
| SMILES | CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |
| Canonical SMILES | CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |
Introduction
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential applications can be inferred from related quinazoline derivatives.
Synthesis and Preparation
The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate precursors. For N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine, synthesis might involve the reaction of a fluorinated quinazoline precursor with cyclobutylamine and subsequent methylation.
Biological Activity and Potential Applications
Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The presence of a fluorine atom and a cyclobutyl group could influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its bioavailability and efficacy.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Inhibition of cancer cell growth |
| Antimalarial | Treatment of malaria |
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